molecular formula C8H10Br2N2S B2620567 4-Bromobenzyl carbamimidothioate hydrobromide

4-Bromobenzyl carbamimidothioate hydrobromide

Katalognummer: B2620567
Molekulargewicht: 326.05 g/mol
InChI-Schlüssel: PHMCIGUUXGYEBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview 4-Bromobenzyl carbamimidothioate hydrobromide is a chemical reagent of interest in medicinal chemistry and biochemical research. It belongs to the class of carbamimidothioate compounds, which are known to exhibit significant biological activity. As a research chemical, this product is provided for use in laboratory studies only. Research Applications and Value Carbamimidothioate derivatives are a recognized class of compounds in the development of enzyme inhibitors. Specifically, structural analogs of this compound, such as benzyl (4-sulphamoylphenyl)carbamimidothioates, have been reported in scientific literature as potent inhibitors of carbonic anhydrase (CA) isoforms . Carbonic anhydrases are a family of metalloenzymes involved in critical physiological processes, and their inhibitors are investigated for therapeutic applications in areas like glaucoma, edema, obesity, and neuropathic pain . The 4-bromobenzyl moiety is a common pharmacophore that can contribute to inhibitory potency and selectivity towards specific enzyme isoforms, making this compound a valuable building block for researchers designing and synthesizing novel inhibitors for biochemical assays. Usage and Handling This product is intended for research use by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Eigenschaften

IUPAC Name

(4-bromophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S.BrH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMCIGUUXGYEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

S-(4-Brombenzyl)isothioharnstoff-Hydrobromid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Analyse Chemischer Reaktionen

Types of Reactions

S-(4-Bromobenzyl)isothiourea hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von S-(4-Brombenzyl)isothioharnstoff-Hydrobromid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Eines der primären Ziele ist die Stickstoffmonoxid-Synthase, ein Enzym, das für die Produktion von Stickstoffmonoxid verantwortlich ist. Die Verbindung hemmt die Aktivität dieses Enzyms, indem sie an dessen aktives Zentrum bindet und so die Produktion von Stickstoffmonoxid reduziert. Diese Hemmung kann therapeutische Wirkungen bei Erkrankungen haben, bei denen Stickstoffmonoxid eine schädliche Rolle spielt.

Wirkmechanismus

The mechanism of action of S-(4-Bromobenzyl)isothiourea hydrobromide involves its interaction with specific molecular targets. One of the primary targets is nitric oxide synthase, an enzyme responsible for the production of nitric oxide. The compound inhibits the activity of this enzyme by binding to its active site, thereby reducing the production of nitric oxide . This inhibition can have therapeutic effects in conditions where nitric oxide plays a detrimental role .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Bulky substituents (e.g., trifluoromethylindazole) reduce yields due to steric effects .
  • Selenourea analogues (e.g., DHP carbamimidoselenoates) form faster (1–2 hours) and in higher yields (63–85%) than thiourea derivatives, attributed to selenium’s superior nucleophilicity .

Antimicrobial Activity

  • coli and S. aureus (MIC: 16–32 µg/mL) .
  • Indazole derivatives (e.g., compound 14 ): Enhanced activity against Gram-negative pathogens due to trifluoromethyl groups increasing membrane penetration.
  • Adamantane-linked derivatives : Exhibit antitumor activity (IC₅₀: 5–10 µM in HeLa cells), suggesting the adamantane moiety enhances cellular uptake .

Mechanism of Action

The carbamimidothioate group acts as a thiol-binding motif, disrupting bacterial cell wall synthesis (e.g., MreB inhibition) . Bromine atoms enhance electrophilicity, facilitating covalent interactions with target proteins .

Physicochemical Properties

Property 4-Bromobenzyl Carbamimidothioate Hydrobromide Adamantane-Linked Derivative DHP Carbamimidothioate
Molecular Weight 244.97 g/mol (free base) 489.44 g/mol 300–400 g/mol (varies)
LogP (Predicted) 2.1 4.5 1.8–3.2
Solubility Moderate in DMSO Low in aqueous buffers High in polar aprotic solvents
Thermal Stability Stable up to 170°C Stable up to 200°C Decomposes above 150°C

Key Insights :

  • Bromine and adamantane groups increase molecular weight and hydrophobicity, impacting bioavailability .
  • DHP derivatives exhibit better solubility in polar solvents, advantageous for formulation .

Biologische Aktivität

4-Bromobenzyl carbamimidothioate hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

This compound is a white solid with the molecular formula C10H12BrN2SC_10H_{12}BrN_2S and a molecular weight of approximately 273.19 g/mol. It is characterized by the presence of a bromobenzyl group attached to a carbamimidothioate moiety, which is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's efficacy as an anticancer agent. For instance, derivatives of 4-bromobenzyl carbamimidothioate have shown promising results against various cancer cell lines. In particular, one study reported that a related compound exhibited an IC50 value of 1.73 μM against FaDu cells (a human head and neck cancer cell line), indicating significant antiproliferative activity .

Mechanisms of Action:

  • Induction of Apoptosis: The compound has been shown to induce morphological changes in cancer cells consistent with apoptosis. This was confirmed through assays such as DAPI staining and Western blot analysis, which indicated increased levels of cleaved caspase-3 .
  • Cell Cycle Arrest: It has been observed that 4-bromobenzyl carbamimidothioate can induce G2/M phase cell cycle arrest in MCF-7 cells, further inhibiting proliferation .
  • Topoisomerase Inhibition: The compound acts as a dual inhibitor of topoisomerases I and II, which are critical enzymes involved in DNA replication and repair .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Preliminary evaluations suggest that it possesses activity against Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50 Value (µM) Mechanism
AntiproliferativeFaDu1.73Induces apoptosis
Cell Cycle ArrestMCF-7-G2/M phase arrest
Topoisomerase InhibitionVarious-Dual inhibitor
AntimicrobialGram-negative bacteria-Gram-negative activity observed

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Cancer Treatment:
    A clinical trial involving patients with advanced head and neck cancer investigated the use of compounds related to 4-bromobenzyl carbamimidothioate. Results indicated significant tumor reduction in a subset of patients treated with this class of compounds.
  • Antimicrobial Efficacy:
    A study focused on the antimicrobial properties showed that derivatives of 4-bromobenzyl carbamimidothioate were effective against multi-drug resistant strains of E. coli, suggesting its potential as a therapeutic agent in treating resistant infections.

Q & A

Basic: What are the established synthetic routes for 4-bromobenzyl carbamimidothioate hydrobromide?

Methodological Answer:
The compound is synthesized via a one-pot multicomponent reaction. A typical protocol involves reacting aromatic aldehydes with ethyl 2-cyanoacetate and S-benzylisothiourea derivatives under optimized conditions. For example, reports a 97% yield using a one-pot method with S-benzylisothiourea hydrochloride, highlighting the importance of stoichiometric ratios and reaction time (1–2 hours). Key steps include:

  • Dissolving reactants in polar aprotic solvents (e.g., DMF).
  • Maintaining temperatures between 60–80°C to avoid side reactions.
  • Purification via recrystallization or column chromatography using ethyl acetate/hexane gradients .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:
Optimization requires systematic parameter variation:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction neutralization to prevent decomposition.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate imine formation, as noted in for analogous thioamide syntheses.
  • Temperature control : Lower temperatures (50–60°C) reduce byproducts like hydrolyzed carbamimidothioates.
  • In-line monitoring : Use HPLC or TLC to track intermediate formation (e.g., Schiff bases) and adjust reaction times dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Peaks at δ 9.21 (s, 2H) and 9.01 (s, 2H) confirm the presence of NH₂ groups in the carbamimidothioate moiety. Aromatic protons appear at δ 7.59–7.36 (two doublets, J = 8.5 Hz), consistent with para-substituted bromobenzyl groups ( ).
  • ¹³C NMR : A carbonyl carbon at δ 169.95 confirms the thioamide bond.
  • HRMS : The [M+H]+ peak at m/z 244.9746 validates molecular weight (C₈H₁₀BrN₂S+) .

Advanced: How can researchers resolve contradictions in reported NMR data for hydrobromide salts?

Methodological Answer:
Discrepancies in NH proton shifts (e.g., δ 9.21 vs. δ 8.5–9.0 in other salts) arise from solvent effects or counterion interactions. To address this:

  • Solvent standardization : Use DMSO-d₆ or DMF-d₇ for consistency, as hydrobromide salts exhibit strong hydrogen bonding in polar solvents ( ).
  • Dynamic NMR : Perform variable-temperature experiments to identify tautomeric equilibria or proton exchange processes.
  • X-ray crystallography : Resolve ambiguity by determining the crystal structure, as done for related hydrobromide salts in .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Moisture sensitivity : Store in desiccators with silica gel, as hydrobromide salts are hygroscopic.
  • Light protection : Amber glass vials prevent photodegradation of the bromobenzyl group.
  • Temperature : Long-term storage at −20°C minimizes hydrolysis; short-term use at 4°C is acceptable ( ).

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking studies : Use software (e.g., AutoDock Vina) to model interactions with biological targets (e.g., bacterial MreB in ). Focus on the carbamimidothioate moiety’s hydrogen-bonding capacity.
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with antimicrobial IC₅₀ values. For example, electron-withdrawing groups (e.g., -Br) enhance electrophilicity at the thioamide sulfur.
  • MD simulations : Assess stability of salt forms in physiological buffers to predict bioavailability .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles; hydrobromide salts can cause severe eye/skin irritation ( ).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HBr vapors.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How do structural modifications (e.g., halogen substitution) affect mechanistic pathways in antimicrobial applications?

Methodological Answer:

  • Bromine vs. chlorine : The para-bromo group in 4-bromobenzyl derivatives increases lipophilicity (logP +0.5 vs. chloro analogs), enhancing membrane penetration in Gram-negative bacteria ( ).
  • Isosteric replacements : Replace the benzyl group with pyridylmethyl (e.g., 4-(bromomethyl)pyridine hydrobromide, ) to study π-stacking interactions with bacterial DNA gyrase.
  • Kinetic assays : Monitor target inhibition (e.g., MreB polymerization) via fluorescence polarization to quantify structure-activity relationships .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.